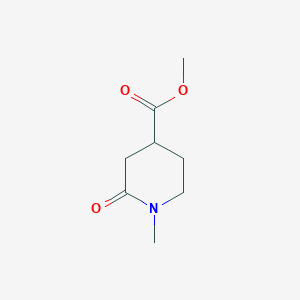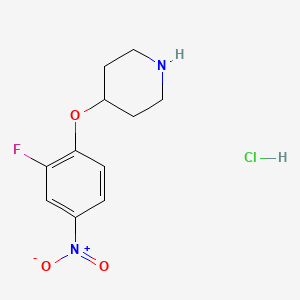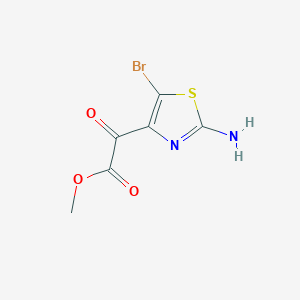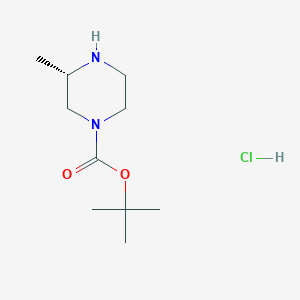![molecular formula C17H19ClFNO B1389108 N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine CAS No. 1040685-42-4](/img/structure/B1389108.png)
N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine
Descripción general
Descripción
N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine, also known as N-CFMB, is a compound used in organic synthesis and scientific research. It is a versatile organic compound that can be used as a precursor for the synthesis of a variety of compounds. N-CFMB is a very important compound in the field of synthetic chemistry, as it can be used to synthesize a wide range of compounds, from pharmaceuticals to food additives. N-CFMB has also been used in a variety of scientific research applications, such as drug discovery, materials science, and biochemistry.
Aplicaciones Científicas De Investigación
N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine has been used in a variety of scientific research applications. It has been used to synthesize a variety of compounds, such as pharmaceuticals and food additives. N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine has also been used in drug discovery, materials science, and biochemistry. In drug discovery, N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine has been used to synthesize a variety of compounds that can be used to develop new drugs. In materials science, N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine has been used to synthesize a variety of polymers and other materials. In biochemistry, N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine has been used to study the structure and function of proteins and other biological molecules.
Mecanismo De Acción
N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine is an organic compound that acts as a precursor for the synthesis of a variety of compounds. The mechanism of action of N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine is based on its ability to react with aldehydes and ketones to form the desired product. N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine reacts with aldehydes and ketones in the presence of a reducing agent, such as sodium borohydride, to form the desired product. The reaction of N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine with aldehydes and ketones is usually carried out in an inert atmosphere, such as nitrogen or argon.
Efectos Bioquímicos Y Fisiológicos
N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine is a versatile compound that can be used to synthesize a variety of compounds. The biochemical and physiological effects of N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine depend on the compound that is synthesized. For example, N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine can be used to synthesize pharmaceuticals and food additives, which can have different biochemical and physiological effects. In general, N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine is not toxic and does not have any known adverse effects on humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine is a versatile compound that can be used to synthesize a variety of compounds. The advantages of using N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine in lab experiments include its low cost and ease of synthesis. N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine is also a very stable compound and does not react with other compounds in the reaction mixture. The main limitation of using N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine in lab experiments is that it can be difficult to control the reaction conditions and the desired product may not be obtained.
Direcciones Futuras
N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine is a versatile compound that can be used in a variety of scientific research applications. In the future, N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine could be used to synthesize a variety of compounds, such as pharmaceuticals, food additives, and materials. N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine could also be used to study the structure and function of proteins and other biological molecules. Additionally, N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine could be used to develop new drugs and materials. Finally, N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine could be used to study the biochemical and physiological effects of compounds synthesized from N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine.
Propiedades
IUPAC Name |
3-chloro-4-fluoro-N-[2-(2-methylphenoxy)butyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFNO/c1-3-14(21-17-7-5-4-6-12(17)2)11-20-13-8-9-16(19)15(18)10-13/h4-10,14,20H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHGAWLIRHEOAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC1=CC(=C(C=C1)F)Cl)OC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



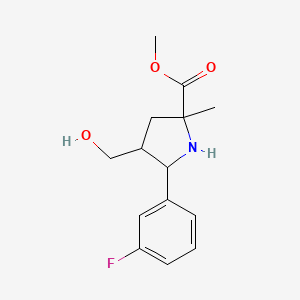
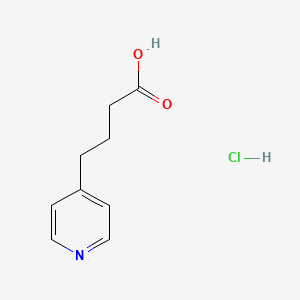


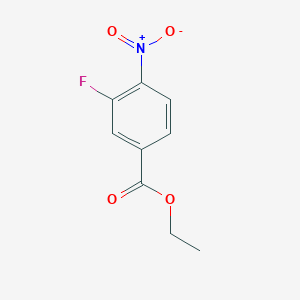

![3-[(4-Fluoro-2-nitrophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1389035.png)
